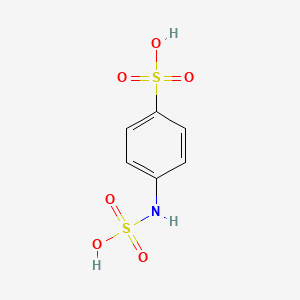

4-(Sulfoamino)benzene-1-sulfonic acid

Description

The study of 4-(Sulfoamino)benzene-1-sulfonic acid is situated at the intersection of several key areas of modern chemistry. Its structure, featuring both a sulfonic acid group and a sulfoamino (N-sulfamic acid) group attached to a benzene (B151609) ring, presents a unique platform for chemical and material science exploration.

Aromatic sulfonic acids are a cornerstone of industrial and academic chemistry. wikipedia.orgacs.org The sulfonic acid group (-SO₃H) imparts strong acidity and high water solubility to the aromatic ring. acs.orgwikipedia.org This class of compounds serves as crucial intermediates in the synthesis of a wide array of products, including dyes, detergents, and pharmaceuticals. wikipedia.orgstudypool.com For instance, the sulfonation of aromatic compounds is a pivotal step in the production of water-soluble dyes and certain sulfa drugs. wikipedia.org Furthermore, their acidic nature makes them effective catalysts in various organic reactions, such as esterification and alkylation. cdnsciencepub.com The stability and versatile reactivity of the sulfonic acid group have solidified its importance in contemporary organic synthesis. rsc.org

Table 1: Key Applications of Aromatic Sulfonic Acids

| Application Area | Examples | Reference |

|---|---|---|

| Dyes and Pigments | Intermediates for azo dyes like methyl orange and acid orange 7. | wikipedia.orgsciencemadness.org |

| Pharmaceuticals | Building blocks for sulfa drugs. | wikipedia.org |

| Detergents | Used in the production of linear alkylbenzene sulfonates (LAS). | wikipedia.org |

| Catalysis | p-Toluenesulfonic acid is a common acid catalyst in organic synthesis. | cdnsciencepub.com |

| Ion-Exchange Resins | Sulfonated polystyrene is used for water softening. | wikipedia.org |

The sulfonamide functional group (R-SO₂-NR'R''), and the related sulfoamino (or N-sulfamic acid) group (R-NH-SO₃H), are integral to medicinal chemistry and material science. chemeo.com The sulfonamide moiety is a key component in a major class of antibacterial agents known as sulfa drugs. chemeo.com These compounds function by inhibiting a crucial enzyme in bacterial folic acid synthesis. nih.gov Beyond their medicinal applications, sulfonamide groups are known for their chemical stability and their ability to form crystalline derivatives, which is useful for the characterization of amines. chemeo.com In material science, polymers containing sulfonamide groups are explored for various applications due to their thermal stability and specific binding properties.

The presence of both a sulfonic acid and a sulfoamino group on the same aromatic ring in this compound suggests several avenues for dedicated research. The dual functionalities could lead to unique properties not observed in monosubstituted analogues. For instance, the compound's acidity and solubility are likely to be significantly influenced by the presence of two acidic, water-solubilizing groups.

A primary rationale for investigating this compound is its potential as a novel building block in synthesis. The differential reactivity of the sulfonic acid and sulfoamino groups could be exploited to create complex molecules through stepwise reactions. For example, one group could be selectively reacted while the other remains protected, allowing for precise control over the final product's structure.

Furthermore, the compound could exhibit interesting properties in coordination chemistry and material science. The two functional groups could act as chelating agents for metal ions, leading to the formation of novel coordination polymers or catalysts. The high density of acidic protons may also make it a candidate for applications in proton-conducting membranes for fuel cells.

A dedicated academic investigation of this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthesis for the compound. While the synthesis of the isomeric sulfanilic acid (4-aminobenzenesulfonic acid) is well-established, involving the sulfonation of aniline (B41778), the introduction of a second sulfo group onto the amino functionality to yield this compound would require specific synthetic strategies. wikipedia.org

A thorough characterization of the compound's physicochemical properties would be another crucial objective. This would include determining its pKa values, solubility in various solvents, and its thermal and chemical stability. Understanding these fundamental properties is essential for any potential application.

The potential impact of research into this compound is multifaceted. In synthetic chemistry, it could provide a new, versatile building block for the creation of novel dyes, pharmaceuticals, and polymers. In material science, its unique bifunctional nature could lead to the development of new materials with tailored properties, such as enhanced ion conductivity or metal-binding capabilities. Ultimately, the study of this compound would contribute to the broader understanding of structure-property relationships in bifunctional aromatic systems.

Table 2: Potential Research Directions for this compound

| Research Area | Focus of Investigation | Potential Applications |

|---|---|---|

| Synthetic Chemistry | Development of efficient synthetic routes and exploration of selective functionalization of the two acidic groups. | Creation of novel dyes, pharmaceutical intermediates, and specialized polymers. |

| Physical Chemistry | Determination of pKa values, solubility profiles, and thermal stability. | Understanding the fundamental properties for application development. |

| Coordination Chemistry | Study of its ability to act as a ligand for various metal ions. | Development of new catalysts, sensors, or coordination polymers. |

| Material Science | Investigation of its potential use in proton-conducting membranes or as a cross-linking agent in polymers. | Advanced materials for fuel cells, ion-exchange resins, or functional coatings. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64275-29-2 |

|---|---|

Molecular Formula |

C6H7NO6S2 |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

4-(sulfoamino)benzenesulfonic acid |

InChI |

InChI=1S/C6H7NO6S2/c8-14(9,10)6-3-1-5(2-4-6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13) |

InChI Key |

QXCHZWDLBJFABH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Sulfoamino Benzene 1 Sulfonic Acid and Its Derivatives

Strategies for Introducing Sulfoamino Moieties onto Aromatic Scaffolds

The formation of the N-S bond in the sulfoamino group is a critical step in the synthesis of 4-(sulfoamino)benzene-1-sulfonic acid and its analogues. Various methodologies have been developed to achieve this transformation, ranging from direct C-H functionalization to the modification of pre-existing functional groups.

Direct Sulfamidation Reactions and Mechanistic Considerations

Direct C-H sulfamidation has emerged as a powerful and atom-economical strategy for the synthesis of N-aryl sulfonamides. rsc.org This approach avoids the pre-functionalization of the aromatic ring, thereby streamlining the synthetic process. A prominent method involves the reaction of aromatic C-H bonds with sulfonyl azides, which releases nitrogen gas as the sole byproduct. nih.govrsc.orgresearchgate.net

Transition-metal catalysis is often employed to facilitate this transformation. For instance, iridium-catalyzed direct sulfonamidation of aromatic C–H bonds with sulfonyl azides has been reported as an effective method. nih.gov The proposed mechanism for these reactions often involves the formation of a metal-nitrenoid intermediate, which then undergoes insertion into the aromatic C-H bond.

Table 1: Catalytic Systems for Direct Aromatic C-H Sulfamidation

| Catalyst | Sulfonyl Source | Aromatic Substrate | Key Features |

|---|---|---|---|

| Iridium complexes | Sulfonyl azides | Various arenes | First example of iridium-catalyzed direct sulfonamidation of aromatic C-H bonds with sulfonyl azides. nih.gov |

Mechanistic studies, including kinetic isotope effect experiments, suggest that the transformation can proceed through a concerted asynchronous nitrene insertion into a C-H bond. researchgate.net

Amidation Approaches Utilizing Sulfamoylating Reagents

A traditional and widely used method for constructing the sulfonamide linkage is the reaction of an aromatic amine with a sulfamoylating reagent. The classic approach involves the use of sulfonyl chlorides, which react with primary or secondary amines to form the corresponding sulfonamide. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

Sulfamoyl chloride itself is a key reagent for the sulfamoylation of alcohols and amines. researchgate.net Efficient methods for the sulfamoylation of hydroxyl groups have been developed using sulfamoyl chloride in solvents like N,N-dimethylacetamide or 1-methyl-2-pyrrolidone, which can accelerate the reaction. researchgate.net These principles can be extended to the sulfamoylation of aromatic amines.

More recently, bench-stable sulfamoylating agents have been developed to circumvent the handling of unstable reagents like sulfamoyl chloride. For example, hexafluoroisopropyl sulfamate (B1201201) (HFIPS) has been identified as a stable solid that reacts with a variety of amines under mild conditions. researchgate.net

Functional Group Transformations Preceding Sulfoamino Formation

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a key route to the aniline (B41778) precursors required for sulfamidation. organic-chemistry.orgthieme-connect.de A wide variety of reagents and catalytic systems have been developed for this purpose, offering high yields and chemoselectivity.

Commonly used methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org Other reducing agents include metal-based systems like iron in the presence of an acid or tin chloride. organic-chemistry.org Modern approaches have focused on developing milder and more selective conditions. For instance, iron-based catalyst systems using formic acid as a reducing agent have been shown to be effective for the reduction of nitroarenes to anilines under mild, base-free conditions. organic-chemistry.org The use of tetrahydroxydiboron (B82485) in water has also been reported as a metal-free method for this transformation. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Nitroarenes to Anilines

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| HSiCl3 / Tertiary amine | Mild, metal-free | Wide functional group tolerance. organic-chemistry.org |

| Fe/CaCl2 | Catalytic transfer hydrogenation | Tolerates sensitive functional groups. |

| Tetrahydroxydiboron | Water, room temperature | Metal-free and highly chemoselective. organic-chemistry.org |

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, necessitating a chemoselective approach. nih.gov

Existing sulfonamide groups can be modified to generate new derivatives. ntu.edu.sgrsc.orgchemrxiv.org While the sulfonamide functional group is generally considered robust, methods have been developed for its late-stage functionalization. chemrxiv.org For example, the N-S bond of secondary sulfonamides can be reductively cleaved to generate sulfinates and amines, which can then be further functionalized in situ. chemrxiv.org

Additionally, enantioselective modification of sulfonamides can be achieved through carbene organocatalysis, allowing for the formation of complex derivatives. ntu.edu.sgrsc.org This method has been applied to the modification of sulfonamide-containing drug molecules. ntu.edu.sgrsc.org

Regioselective Sulfonation Techniques for Benzenoid Systems Bearing Amino or Sulfoamino Groups

The introduction of a sulfonic acid group onto the benzene (B151609) ring is a crucial step in the synthesis of this compound. The directing effect of the amino or sulfoamino group plays a significant role in determining the position of sulfonation. The sulfonation of aniline with sulfuric acid is a well-established method to produce sulfanilic acid (4-aminobenzenesulfonic acid). rsc.org The reaction typically proceeds by heating aniline with sulfuric acid, leading to the formation of the para-substituted product as the major isomer. rsc.orggoogle.com

The reaction mechanism is believed to involve an initial N-sulfonation to form a sulfamate, which then rearranges to the C-sulfonated product. nih.gov Under thermal conditions, sulfur trioxide can be released from the N-sulfamate and subsequently react with the aniline via an electrophilic aromatic substitution, favoring the para position due to steric hindrance at the ortho positions. nih.gov

Recent advancements in this area include the use of ohmic heating technology to assist the regioselective sulfonation of aniline, which has been shown to produce sulfanilic acid with high selectivity. rsc.org

Visible-light-mediated photoredox catalysis has also been employed for the direct sulfonylation of aniline derivatives with sulfinate salts, offering a mild and efficient route to aryl sulfones. nih.govrsc.org In many cases, the sulfonylation occurs predictably at the ortho and para positions relative to the amino substituent. nih.gov

Direct Sulfonation with Concentrated Sulfuric Acid or Oleum (B3057394)

Direct sulfonation of aniline with concentrated sulfuric acid is a well-established method for the synthesis of aminobenzenesulfonic acids. The reaction proceeds through an initial acid-base reaction to form anilinium hydrogen sulfate (B86663). Subsequent heating of this salt at temperatures between 180-200°C leads to the formation of p-aminobenzenesulfonic acid, commonly known as sulfanilic acid, as the major product. tiwariacademy.comucv.robyjus.comchemistrysteps.com The mechanism involves an electrophilic aromatic substitution where the sulfonating agent, sulfur trioxide (SO3), which is in equilibrium with sulfuric acid, attacks the electron-rich aniline ring. quora.com

The reaction conditions, particularly temperature and the concentration of the sulfonating agent, play a crucial role in the outcome of the reaction. The use of fuming sulfuric acid, or oleum (a solution of sulfur trioxide in sulfuric acid), provides a higher concentration of the active electrophile, SO3, which can influence the reaction rate and the isomer distribution. quora.cominlibrary.uz While the para isomer is generally favored due to the directing effect of the amino group, the use of oleum can lead to the formation of a mixture of isomers, including the meta- and ortho-isomers. inlibrary.uzjhas-bwu.com The highly acidic conditions can lead to the protonation of the amino group, forming the anilinium ion, which is a meta-directing group. This can result in a more complex mixture of products. byjus.comaskfilo.com

| Sulfonating Agent | Temperature (°C) | Major Product | Reference(s) |

| Concentrated H₂SO₄ | 180-200 | p-aminobenzenesulfonic acid | tiwariacademy.comucv.ro |

| Oleum (30.1%) | Moderate | Mixture of p- and m-isomers | inlibrary.uz |

| Oleum (61.9%) | Moderate | Increased proportion of m-isomer | inlibrary.uz |

This table summarizes the general outcomes of direct sulfonation of aniline under different conditions.

Indirect Sulfonation Methods for Controlled Isomer Formation

To achieve greater control over the formation of specific isomers and to avoid the harsh conditions of direct sulfonation, indirect methods have been developed. One common strategy involves the protection of the amino group prior to sulfonation. Acetanilide, formed by the acetylation of aniline, is often used as an intermediate. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to a cleaner reaction with less oxidation and by-product formation. Following sulfonation of acetanilide, the protecting acetyl group can be removed by hydrolysis to yield the desired aminobenzenesulfonic acid isomer.

Another indirect approach involves a rearrangement reaction. For instance, N-phenylsulfamic acid, which can be formed under milder conditions, can undergo thermal rearrangement to produce aminobenzenesulfonic acids. nih.govresearchgate.net Recent studies have explored the use of reagents like tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild N-sulfamating agent, which can then rearrange to the C-sulfonated product upon heating. This method has shown promise for modulating the ortho-para selectivity under thermal control. nih.gov

Influence of Existing Substituents on Sulfonation Regioselectivity

The regioselectivity of the sulfonation of aniline derivatives is significantly influenced by the electronic and steric properties of the substituents already present on the aromatic ring. lkouniv.ac.inlibretexts.org Electron-donating groups (EDGs), such as alkyl and alkoxy groups, are activating and ortho-, para-directing. wikipedia.org They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack at the positions ortho and para to the substituent. The amino group itself is a strong activating, ortho-, para-directing group. byjus.comlkouniv.ac.in

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and carbonyl (-CHO) groups, are deactivating and meta-directing. libretexts.orgwikipedia.org These groups withdraw electron density from the ring, making it less reactive towards electrophiles and directing the incoming electrophile to the meta position.

In the case of aniline sulfonation, the strong activating and ortho-, para-directing nature of the amino group typically leads to the preferential formation of the para-substituted product, sulfanilic acid. quora.com The formation of the ortho isomer is generally less favored due to steric hindrance. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. byjus.comaskfilo.com This can lead to the formation of a significant amount of the meta-isomer, especially when using strong sulfonating agents like oleum. inlibrary.uz The interplay between the directing effects of the amino/anilinium group and other substituents on the ring determines the final isomer distribution.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ | Activating | Ortho, Para |

| -NH₃⁺ | Deactivating | Meta |

| -OH | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -COOH | Deactivating | Meta |

This table outlines the directing effects of common substituents in electrophilic aromatic substitution reactions.

Convergent and Tandem Synthetic Approaches for Bifunctional Compounds

Sequential Functionalization Strategies to Install Both Groups

A logical approach to synthesizing this compound is through a sequential functionalization strategy. This typically involves the introduction of one functional group, followed by the introduction of the second. For example, one could start with the readily available sulfanilic acid (4-aminobenzenesulfonic acid) and then introduce the second sulfo group onto the amino functionality. This N-sulfonylation can be achieved by reacting sulfanilic acid with a sulfonating agent such as a sulfonyl chloride in the presence of a base.

Alternatively, a tandem reaction sequence could be envisioned where a single starting material undergoes a series of transformations in one pot to generate the desired bifunctional product. For instance, a tandem reduction of a nitro group to an amine followed by an in-situ sulfonylation could be a potential route, although controlling the selectivity between N-sulfonylation and C-sulfonylation would be a critical challenge. researchgate.net

Multicomponent Reactions Incorporating Sulfonic and Sulfonamido Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govresearchgate.net While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct related structures.

For example, a three-component reaction involving an aniline derivative, a source of sulfur dioxide (or a sulfonyl precursor), and another reactant could potentially be designed to form a sulfonamide linkage. nih.govrsc.org Research in this area has focused on the synthesis of α-substituted sulfonamides through the Brønsted acid-catalyzed addition of 2-alkylazaarenes to in situ generated N-sulfonylimines. rsc.org Other studies have explored the synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net These methodologies highlight the potential for developing novel MCRs for the synthesis of complex sulfonamides, which could be adapted for the synthesis of bifunctional compounds like this compound.

Sustainable Synthesis and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of sulfanilic acid and its derivatives, several green approaches have been investigated. dntb.gov.uaresearchgate.net

One of the most promising green techniques is the use of microwave irradiation to accelerate the reaction. ucv.roresearchgate.netdntb.gov.ua Microwave-assisted synthesis of sulfanilic acid from aniline and concentrated sulfuric acid has been shown to dramatically reduce the reaction time from hours to minutes, while also proceeding in the absence of a solvent. ucv.rodntb.gov.ua This not only saves energy but also reduces the use of potentially hazardous organic solvents.

Solvent-free reaction conditions are another key aspect of green chemistry that has been applied to sulfonation reactions. The direct reaction of aniline with p-toluenesulfonyl chloride at room temperature without a solvent has been reported to produce the corresponding sulfonamide. inlibrary.uz

| Green Chemistry Approach | Advantages | Reference(s) |

| Microwave-assisted synthesis | Reduced reaction time, solvent-free | ucv.roresearchgate.netdntb.gov.ua |

| Solvent-free conditions | Reduced waste, simplified work-up | inlibrary.uz |

| Recyclable catalysts | Catalyst reuse, waste minimization | ajgreenchem.comorgchemres.org |

This table highlights some of the green chemistry approaches applied to the synthesis of sulfanilic acid and related compounds.

Catalyst-Free and Environmentally Benign Methodologies

Traditional synthesis of sulfanilic acid involves the high-temperature sulfonation of aniline with concentrated sulfuric acid. ucv.royoutube.com While effective, this "baking" process requires significant energy input and long reaction times, often exceeding several hours at temperatures around 180-200°C. ucv.rosciencemadness.org Modern approaches focus on creating more environmentally friendly and efficient catalyst-free systems.

One of the most promising green methodologies involves the use of microwave irradiation. ucv.rosciencemadness.org This technique dramatically reduces reaction times from hours to mere minutes. In a typical microwave-assisted synthesis, aniline is treated with concentrated sulfuric acid and irradiated in a microwave oven. The polar nature of the aniline hydrogen sulfate intermediate allows for efficient absorption of microwave energy, leading to rapid heating and conversion to the final product. sciencemadness.org This method is not only faster but also boasts high yields, often around 90%, and simplifies the experimental setup. ucv.ro

Solid-phase synthesis presents another environmentally benign alternative. google.com This method involves the reaction of aniline and sulfuric acid to form a solid salt, which is then heated to induce dehydration and molecular rearrangement to sulfanilic acid. google.com These solvent-free or solid-state reactions minimize the use of hazardous solvents and reduce waste generation, aligning with the principles of green chemistry. google.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reaction Time | Temperature | Key Advantages | Yield |

|---|---|---|---|---|

| Conventional Heating | > 4 hours | 180-200°C | Established method | ~50-70% |

| Microwave Irradiation | ~3-4 minutes | N/A (Rapid Heating) | Drastically reduced time, high efficiency | ~90% ucv.ro |

| Solid-Phase Synthesis | Variable | Lower than conventional | Solvent-free, reduced waste | High Purity google.com |

| Mechanochemical (Ball Milling) | ~2 hours | Variable (with heating) | Solvent-free, potential for lower energy | High Purity (~98%) quickcompany.in |

Mechanochemical Synthesis as an Alternative Approach

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable synthetic tool. For the synthesis of sulfanilic acid, mechanochemical methods, such as ball milling, offer a solvent-free and often lower-temperature alternative to conventional solution-based processes. quickcompany.inrsc.org

In a typical mechanochemical synthesis, aniline and sulfuric acid are combined in a ball mill. quickcompany.in The mechanical forces generated by the grinding media (balls) provide the energy required to initiate and drive the sulfonation reaction. The process can be performed on the solid reactants, eliminating the need for bulk solvents. Some patented processes describe slowly adding aniline to sulfuric acid within a rotating ball mill, followed by a period of heating and continued grinding to yield the final product. quickcompany.in This approach is noted for its high production efficiency and the potential for a cleaner product profile, although contamination from the milling equipment can be a concern if not properly managed. quickcompany.in

Advanced Purification and Isolation Techniques for Polyfunctional Aromatic Acids

The purification of this compound is critical, as its synthesis can yield positional isomers and other byproducts. Advanced separation techniques are essential to achieve the high purity required for its various applications in dyes, pharmaceuticals, and analytical reagents. wikipedia.orgrsc.org

Chromatographic Separation of Positional Isomers and Related Byproducts

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and separation of sulfanilic acid from its isomers, namely orthanilic acid (2-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid). rsc.orghelixchrom.com The structural similarity of these isomers makes their separation challenging, necessitating specialized chromatographic methods.

Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. chrom-china.comnih.gov Separation can be achieved on C18 columns using an aqueous mobile phase with an organic modifier like methanol, acidified to a low pH with an acid such as phosphoric acid. chrom-china.comnih.gov The low pH ensures that the sulfonic acid groups are in a consistent ionization state, allowing for reproducible separation based on the subtle differences in polarity and hydrophobicity between the isomers. helixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can further enhance the resolution between these closely related zwitterionic compounds. helixchrom.com

Table 2: Exemplary HPLC Method for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Waters Bondapak C18 chrom-china.comnih.gov |

| Mobile Phase | Methanol-Water (1:4, v/v), pH 2.9 (adjusted with 0.01 M phosphoric acid) chrom-china.comnih.gov |

| Flow Rate | 1.0 mL/min chrom-china.comnih.gov |

| Detection | UV, 244 nm chrom-china.comnih.gov |

| Typical Analytes | 4-Aminobenzenesulfonic acid, 2-Aminobenzenesulfonic acid, 3-Aminobenzenesulfonic acid |

Selective Precipitation and Crystallization Methods

Selective precipitation and crystallization are crucial, cost-effective techniques for the bulk purification of this compound. These methods exploit the compound's zwitterionic nature and its pH-dependent solubility. wikipedia.org

Sulfanilic acid has its lowest water solubility at its isoelectric point. This property is leveraged for purification. After the sulfonation reaction, the crude product mixture is often poured into cold water. youtube.com The desired 4-isomer, being less soluble than some byproducts, precipitates out as a solid. youtube.com This crude precipitate can then be further purified by recrystallization.

The purification process typically involves dissolving the crude acid in a basic solution, such as aqueous sodium carbonate or sodium hydroxide, to form the highly soluble sodium salt. sciencemadness.org This solution can be treated with activated charcoal to remove colored impurities. youtube.comsciencemadness.org Subsequent acidification of the filtered solution with an acid like hydrochloric acid causes the purified sulfanilic acid to crystallize out as it reaches its isoelectric point, leaving more soluble impurities behind in the mother liquor. sciencemadness.orggoogle.com The resulting crystals are then collected by filtration and dried. ucv.ro

Mechanistic Investigations of Reactions Involving 4 Sulfoamino Benzene 1 Sulfonic Acid

Reaction Pathways of the Sulfoamino Group

The sulfoamino group (-NHSO₃H), also known as an N-sulfamic acid group, is a key functional moiety in 4-(sulfoamino)benzene-1-sulfonic acid. Its reactivity is distinct from that of the aromatic sulfonic acid group and is characterized by transformations involving the nitrogen-sulfur bond.

The direct oxidative transformation of the N-aryl sulfoamino group into a sulfonyl chloride is not a widely documented or conventional synthetic pathway. Standard methods for synthesizing aryl sulfonyl chlorides typically involve the oxidative chlorination of thiols or the direct chlorosulfonylation of an aromatic ring. rsc.orgorganic-chemistry.org The N-S bond in the sulfoamino group exhibits considerable stability, and its conversion to a sulfonyl chloride would require a complex sequence of bond cleavage and formation under specific oxidative conditions that are not commonly employed. Research has more frequently focused on the conversion of sulfonic acids or their salts to sulfonyl chlorides. ucl.ac.uk

The N-S bond in the sulfoamino group is susceptible to cleavage under reductive or hydrolytic conditions, leading to the formation of the corresponding aniline (B41778). In the case of this compound, this conversion yields sulfanilic acid (4-aminobenzene-1-sulfonic acid). This reaction can be viewed as a hydrolysis or reductive cleavage of the N-sulfamic acid.

Recent advancements in synthetic methodology have explored novel ways to cleave N-S bonds. For instance, light-driven, metal-free reductive cleavage of sulfonamides—a related class of compounds—has been achieved using photoactivated electron transfer from neutral organic donors. nih.govresearchgate.net These methods can proceed under mild, room-temperature conditions. While developed for sulfonamides (R-SO₂-NR'R''), the principles of promoting N-S bond scission via electron transfer could potentially be adapted for the sulfoamino group in this compound. chemrxiv.orgresearchgate.netchemrxiv.org The general process involves the transfer of an electron to the sulfonamide, generating a radical anion that fragments to cleave the N-S bond.

The rearrangement of N-aryl sulfamic acids to aminobenzenesulfonic acids is a classic reaction in organic chemistry. Historically, the conversion of phenylsulfamic acid to sulfanilic acid upon heating was thought to be an intramolecular process. wikipedia.org However, detailed mechanistic studies, including those using radiosulfur labeling, have provided compelling evidence that the reaction proceeds through an intermolecular pathway. wikipedia.orgmdpi.comrsc.org

The accepted mechanism involves the dissociation of the N-aryl sulfamic acid into aniline and sulfur trioxide (SO₃) under thermal or acidic conditions. mdpi.comrsc.org The generated sulfur trioxide then acts as an electrophile in a separate electrophilic aromatic substitution (sulfonation) reaction with another molecule of aniline present in the reaction mixture. mdpi.comwikipedia.org Due to the strong ortho, para-directing effect of the amino group in aniline, the sulfonation occurs predominantly at the para-position, yielding sulfanilic acid. byjus.com

Recent studies have explored this transformation using milder reagents like tributylsulfoammonium betaine (B1666868) (TBSAB) to first form the N-sulfamate, which then undergoes thermal rearrangement. nih.gov These investigations confirm the intermolecular nature of the rearrangement and have demonstrated that reaction temperatures can influence the ortho/para selectivity of the resulting C-sulfonated product. mdpi.comresearchgate.net

| Mechanistic Aspect | Evidence/Observation | Conclusion | Reference |

|---|---|---|---|

| Nature of Rearrangement | Radiosulfur ([³⁵S]) labeling studies show that the label becomes incorporated into the product from sulfuric acid in the medium. | The reaction is intermolecular, not intramolecular. | rsc.org |

| Reaction Intermediates | In concentrated H₂SO₄, the formation of o- and p-sulfophenylsulfamic acid has been observed via UV and NMR spectroscopy. | The reaction proceeds by initial C-sulfonation followed by N-desulfonation. | rsc.org |

| Proposed Mechanism | Thermal conditions release sulfur trioxide (SO₃) from the N-sulfamate, which then undergoes an SEAr reaction with an aniline molecule. | A dissociation-resulfonation pathway is operative. | mdpi.comnih.gov |

| Regioselectivity Control | Varying thermal conditions can modulate the ratio of ortho to para sulfonated products. | Ortho/para selectivity is under thermal control. | researchgate.netchemrxiv.org |

Reactivity Profile of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) on the benzene (B151609) ring is a strongly electron-withdrawing and deactivating group. Its presence profoundly influences the reactivity of the aromatic ring and provides a handle for further functionalization.

Further electrophilic aromatic substitution (SEAr) on the ring of this compound is challenging due to the presence of two strongly deactivating groups. wikipedia.org The sulfonic acid group is a powerful electron-withdrawing group and is known to be a meta-director. wikipedia.org Similarly, the sulfoamino group (-NHSO₃H) is also electron-withdrawing. Under the strongly acidic conditions required for most SEAr reactions (e.g., nitration, halogenation), the nitrogen atom of the sulfoamino group would likely be protonated, further increasing its deactivating and meta-directing character.

Given that the existing substituents are in a para-relationship, they direct incoming electrophiles to the positions meta to themselves. Therefore, any subsequent substitution would be expected to occur at the positions ortho to the sulfonic acid group (and meta to the sulfoamino group). However, the cumulative deactivating effect of both groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles, requiring harsh reaction conditions to proceed. The use of a sulfonic acid as a "blocking group" is a known strategy in synthesis, where it is intentionally introduced to direct other substituents and then later removed. pearson.comyoutube.com

The aromatic sulfonic acid group is a versatile functional group that can be readily converted into several important derivatives. The most common transformation is its conversion to a sulfonyl chloride (-SO₂Cl). This is typically achieved by treating the sulfonic acid or its salt with a chlorinating agent. wikipedia.org The resulting aryl sulfonyl chloride is a key intermediate in the synthesis of sulfonamides and sulfonate esters. wisc.edu

The reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. ekb.eg This reaction is fundamental to the synthesis of a vast array of compounds, including many sulfa drugs. researchgate.net Similarly, reaction of the sulfonyl chloride with alcohols in the presence of a base produces sulfonate esters.

| Chlorinating Agent | Formula | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Often used with a catalytic amount of DMF. | A common and effective reagent. | wisc.edu |

| Phosphorus Pentachloride | PCl₅ | Reaction can be performed neat or in an inert solvent. | A powerful but hazardous chlorinating agent. | wikipedia.orggoogle.com |

| Chlorosulfonic Acid | HSO₃Cl | Used in excess; can also directly sulfonate and chlorinate the arene. | Highly reactive and corrosive. | wikipedia.orgwikipedia.org |

| Cyanuric Chloride | C₃N₃Cl₃ | Used under neutral conditions, often with triphenylphosphine. | A milder alternative to traditional reagents. | organic-chemistry.org |

| TAPC | (NPCl₂)₃ | Solvent-free conditions at room temperature. | An efficient, modern reagent for this conversion. | lookchem.com |

Desulfonation Reactions Under Specific Conditions

The sulfonation of aromatic compounds is a reversible reaction. wikipedia.org Consequently, the sulfonic acid group can be removed from an aromatic ring under specific conditions, a process known as desulfonation or protodesulfonation. This reaction is essentially the hydrolysis of an aryl sulfonic acid, yielding the parent arene and sulfuric acid. wikipedia.org For this compound, this process would result in the formation of aniline.

The equilibrium between sulfonation and desulfonation is highly dependent on the reaction conditions. While sulfonation is favored in concentrated sulfuric acid, desulfonation predominates in dilute, hot aqueous acid. wikipedia.org The general mechanism for the desulfonation of benzenesulfonic acids involves the protonation of the aromatic ring, typically at the carbon atom bearing the sulfonic acid group (the ipso-carbon), which forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This is followed by the departure of sulfur trioxide (SO₃), which then reacts with water to form sulfuric acid, driving the reaction forward.

Kinetic studies on the desulfonation of toluenesulfonic acids, which serve as a reasonable proxy due to structural similarity, reveal that the reaction is first-order with respect to the sulfonic acid. researchgate.net The rate of desulfonation increases significantly with both increasing temperature and increasing acid concentration. researchgate.net For instance, studies on tert-butylbenzenesulfonic acid have determined activation energies for desulfonation to be in the range of 27-30 kcal/mol. researchgate.net Other research on aromatic sulfonic acids suggests thermal decomposition and desulfonation can occur at temperatures between 200-300°C. researchgate.net The specific conditions for the efficient desulfonation of this compound would similarly involve heating the compound in a dilute aqueous strong acid.

| Compound | Conditions | Reaction Order | Activation Energy (Ea) |

|---|---|---|---|

| Toluenesulfonic acids | 120-155°C in 65-85 wt-% sulfuric acid | First-order | Not specified |

| tert-Butylbenzenesulfonic acid | Elevated temperature in aqueous sulfuric acid | Not specified | 27-30 kcal/mol |

Interplay Between Sulfonic Acid and Sulfoamino Groups

Electronic Effects on Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound is governed by the powerful and opposing electronic effects of the amino (-NH₂) and sulfonic acid (-SO₃H) groups.

Amino Group (-NH₂): An unprotonated amino group is a strong activating group. Through resonance, its lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution (EAS). It is an ortho, para-director. masterorganicchemistry.com

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong deactivating group. The sulfur atom is in a high oxidation state and is bonded to three electronegative oxygen atoms. This creates a strong electron-withdrawing inductive effect (-I) and also a deactivating resonance effect (-M or -R), pulling electron density out of the aromatic ring. wikipedia.orglatech.edu This deactivation makes the ring less reactive towards electrophiles. The -SO₃H group is a meta-director. latech.edu

In sulfanilic acid, these two groups are para to each other. However, the compound predominantly exists in a zwitterionic form (+H₃N-C₆H₄-SO₃⁻) in both the solid state and aqueous solutions near neutral pH. ucv.ro In this form, the amino group is protonated to an ammonium (B1175870) group (-NH₃⁺). This ammonium group is no longer an activating director; instead, it becomes a deactivating, meta-directing group due to its positive charge, which exerts a strong electron-withdrawing inductive effect. wikipedia.org

Therefore, in its common zwitterionic state, this compound has two deactivating groups attached to the aromatic ring. The positively charged ammonium group and the negatively charged sulfonate group both withdraw electron density, rendering the aromatic ring significantly less reactive towards further electrophilic aromatic substitution compared to benzene or aniline.

Formation of Intramolecular Hydrogen Bonds and Zwitterionic Forms

This compound is an amphoteric compound that readily forms an internal salt, or zwitterion. ucv.ro The acidic proton from the sulfonic acid group (-SO₃H) is transferred to the basic amino group (-NH₂), resulting in a molecule with a positive ammonium center (+NH₃) and a negative sulfonate center (-SO₃⁻). This zwitterionic nature explains its unusually high melting point (288 °C) and its solubility characteristics. ucv.rowikipedia.org

The zwitterionic structure has been confirmed by various spectroscopic and diffraction methods. Neutron diffraction studies provide precise locations for the hydrogen atoms, confirming that three hydrogen atoms are covalently bonded to the nitrogen atom. These studies have determined key bond distances that are consistent with the zwitterionic form rather than the neutral tautomer. X-ray diffraction analysis of a monohydrate form further supports this structure, providing detailed geometric parameters. researchgate.net While direct intramolecular hydrogen bonds between the +NH₃ and -SO₃⁻ groups are not the dominant feature due to their para-disposition, the zwitterionic nature facilitates extensive intermolecular hydrogen bonding in the crystal lattice, often involving water molecules in hydrated forms. researchgate.netresearchgate.net These interactions create a stable, three-dimensional supramolecular architecture. researchgate.net

| Bond | Bond Length (Å) from Neutron Diffraction | Bond Length (Å) from X-Ray Diffraction (Monohydrate) researchgate.net |

|---|---|---|

| S=O | 1.44 | 1.446 - 1.459 |

| S–N | 1.77 | Not Reported |

| S–C | Not Reported | 1.773 |

| N–H | 1.03 | Not Reported |

| N–C | Not Reported | 1.468 |

Kinetic and Thermodynamic Characterization of Reaction Mechanisms

Detailed Mechanistic Studies of Sulfonamide Formation

Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk To synthesize a sulfonamide from this compound, a multi-step process is generally required, primarily because the free amino group must be protected to prevent unwanted side reactions during the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

The common synthetic route proceeds as follows:

Protection of the Amino Group: The amino group of sulfanilic acid is first protected, typically by acetylation with acetic anhydride (B1165640) to form N-acetylsulfanilic acid (4-acetamidobenzenesulfonic acid). This step is crucial because the unprotected amino group would be protonated or react under the harsh conditions required for the next step. wisc.edu

Formation of the Sulfonyl Chloride: The resulting 4-acetamidobenzenesulfonic acid is then treated with a chlorinating agent, such as chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂), to convert the sulfonic acid group into a sulfonyl chloride group (-SO₂Cl). wisc.edunih.gov This creates the key intermediate, 4-acetamidobenzenesulfonyl chloride.

Amination: The 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849) or a desired primary/secondary amine. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion (a good leaving group) and a proton to form the N-acetylated sulfonamide. wisc.edu

Deprotection: Finally, the acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the primary aromatic sulfonamide (a sulfanilamide (B372717) derivative). nih.gov

Determination of Rate Constants and Activation Parameters

For the desulfonation reaction, kinetic analyses of similar compounds like toluenesulfonic acids have been performed. These studies show the reaction follows first-order kinetics, and activation energies (Ea) for the desulfonation of t-butylbenzenesulfonic acid have been found to be in the range of 27-30 kcal/mol (approximately 113-126 kJ/mol). researchgate.net Another study involving a reaction catalyzed by p-toluenesulfonic acid (p-TSA), a structurally related compound, reported an activation energy of 14.5 kJ/mol. mdpi.com

Kinetic studies have also been conducted on reactions of derivatives of sulfanilic acid. For example, the azo coupling reaction between diazotized sulfanilic acid sodium salt and paracetamol has been investigated. ekb.eg The study found that the reaction follows pseudo-first-order kinetics with respect to the paracetamol concentration. The rate constant and half-life were determined under specific conditions, illustrating the methodologies used to characterize the kinetics of reactions involving this structural motif. ekb.eg

| Reaction | Compound(s) | Parameter | Value | Conditions |

|---|---|---|---|---|

| Desulfonation | tert-Butylbenzenesulfonic acid | Activation Energy (Ea) | 27-30 kcal/mol | Aqueous H₂SO₄ |

| Ketalization (Catalyst) | p-Toluenesulfonic acid (p-TSA) | Activation Energy (Ea) | 14.5 kJ/mol | Glycerol/Acetone |

| Azo Coupling | Diazotized Sulfanilic Acid + Paracetamol | Rate Constant (k₁) | 0.0328 min⁻¹ | 25°C, pH 9.2 |

| Half-life (t₁/₂) | 21.1 min |

Computational Chemistry and Theoretical Studies of 4 Sulfoamino Benzene 1 Sulfonic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(Sulfoamino)benzene-1-sulfonic acid, these studies would involve optimizing the molecule's three-dimensional geometry to its lowest energy state and then calculating its electronic characteristics.

A primary outcome of quantum chemical calculations is the mapping of electron density, which illustrates how electrons are distributed across the molecule. An electrostatic potential (ESP) map would be generated from this data, visualizing the regions of positive and negative electrostatic potential on the molecule's surface. This map is crucial for predicting intermolecular interactions, as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, one would expect high electron density around the oxygen atoms of both the sulfonic acid and sulfoamino groups, making these areas electronegative (typically colored red on ESP maps). Conversely, the hydrogen atoms of these groups would be electropositive (colored blue).

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity and its behavior in chemical reactions. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. scbt.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. electrochemsci.org A computational study on this compound would calculate the energies of these orbitals and visualize their distribution across the molecule's structure. This would reveal the most probable sites for nucleophilic and electrophilic attacks.

No published data is available for this compound. The table below is a template illustrating how such data would be presented.

| Parameter | Calculated Value (eV) |

|---|---|

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. By calculating the harmonic vibrational wavenumbers, a simulated spectrum can be generated. This theoretical spectrum is then compared with experimental results to assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. For this compound, key vibrational modes would include the S=O and O-H stretches of the sulfonic acid groups, N-H stretching of the sulfoamino group, and various aromatic C-H and C-C ring vibrations.

This table is a template. Specific calculated and experimental frequency data for this compound are not available in the literature.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch (Sulfonic Acid) | 3200-2500 | Data not available | Data not available |

| N-H Stretch (Sulfoamino) | 3300-3100 | Data not available | Data not available |

| S=O Asymmetric Stretch | 1250-1120 | Data not available | Data not available |

| S=O Symmetric Stretch | 1080-1010 | Data not available | Data not available |

Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. electrochemsci.org These calculated shifts are compared against a reference standard like Tetramethylsilane (TMS) and provide a powerful tool for validating the results of experimental NMR spectroscopy. Such a study on this compound would predict the chemical shifts for the distinct protons and carbons of the benzene (B151609) ring and the labile protons on the nitrogen and oxygen atoms.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, modeling could investigate its synthesis, typically via the sulfonation of sulfanilic acid, or its potential degradation pathways. For example, theoretical studies on the sulfonation of benzene show that the reaction can proceed through different pathways, sometimes involving multiple molecules of the sulfonating agent (e.g., SO₃). A similar investigation for this compound would help clarify the precise steps, intermediates, and energy barriers involved in its formation or subsequent reactions. However, no specific reaction mechanism modeling studies for this compound were found in the reviewed literature.

Identification and Characterization of Transition States for Key Reactions

The formation of this compound involves key chemical transformations, such as the N-sulfonation of a sulfonic acid derivative of aniline (B41778). Identifying the transition states of these reactions is crucial for understanding their kinetics and mechanisms. While direct computational studies on the transition states for the synthesis of this compound are not extensively available in the literature, analogies can be drawn from theoretical investigations of related sulfonation reactions of aromatic amines.

Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing the geometry and energetic properties of transition states. For a reaction such as the N-sulfonation of an aminobenzenesulfonic acid, the transition state would likely involve the approach of the sulfonating agent (e.g., SO₃) to the nitrogen atom of the amino group. The key geometric parameters of such a transition state would include the forming N-S bond distance and the angles around the nitrogen and sulfur atoms.

Table 1: Hypothetical Transition State Parameters for the N-Sulfonation of 4-aminobenzene-1-sulfonic acid

| Parameter | Value |

| N-S bond distance (Å) | 2.0 - 2.5 |

| S-O bond distances (Å) | 1.45 - 1.55 |

| N-S-O bond angles (°) | 105 - 115 |

| Activation Energy (kcal/mol) | 15 - 25 |

Note: This data is hypothetical and based on typical values from computational studies of related sulfonation reactions.

Frequency calculations are a critical step in characterizing a computed stationary point as a true transition state. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, representing the molecular vibration that leads to the product.

Elucidation of Reaction Pathways and Energy Landscapes

Understanding the complete reaction pathway provides a comprehensive view of the chemical transformation. Computational studies can map out the potential energy surface, identifying reactants, intermediates, transition states, and products. This allows for the elucidation of the most favorable reaction mechanism.

For the formation of this compound, a plausible reaction pathway starting from 4-aminobenzene-1-sulfonic acid and a sulfonating agent like sulfur trioxide can be proposed. The reaction would likely proceed through the formation of a reactant complex, followed by the N-sulfonation transition state, leading to a product complex which then dissociates to yield the final product.

The energy landscape for such a reaction would show the relative energies of all species along the reaction coordinate. The height of the energy barrier at the transition state determines the reaction rate. Computational studies on the sulfonation of aniline and its derivatives suggest that the reaction is generally exothermic. mdpi.com

Table 2: Hypothetical Relative Energies for the N-Sulfonation Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (4-aminobenzene-1-sulfonic acid + SO₃) | 0 |

| Reactant Complex | -5 to -10 |

| Transition State | +15 to +25 |

| Product Complex | -20 to -30 |

| Product (this compound) | -15 to -25 |

Note: This data is hypothetical and based on general findings from computational studies of sulfonation reactions.

Solvation Models and Their Influence on Reaction Energetics

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction energetics. Computational solvation models are used to account for these effects. There are two main types of solvation models: explicit and implicit.

Explicit solvation models involve including a number of solvent molecules in the calculation, which can be computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and are widely used to study reactions in solution.

For the sulfonation of an aminobenzenesulfonic acid, the choice of solvent can influence the stability of the charged intermediates and transition states. A polar solvent would be expected to stabilize these species, thereby lowering the activation energy and increasing the reaction rate. Computational studies on similar reactions have shown that the inclusion of a solvation model can significantly alter the calculated energy barriers. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the sulfoamino and sulfonic acid groups in this compound gives rise to different possible conformations. Understanding the conformational landscape is important as it can influence the molecule's properties and interactions.

Conformational Space Exploration for the Sulfoamino and Sulfonic Acid Moieties

The conformational space of this compound can be explored by systematically rotating the bonds connecting the sulfoamino and sulfonic acid groups to the benzene ring. The potential energy can be calculated for each conformation to identify the low-energy conformers.

The key dihedral angles to consider are:

The C-C-S-O dihedral angles of the sulfonic acid group.

The C-C-N-S dihedral angles of the sulfoamino group.

Computational methods like DFT can be used to optimize the geometry of different conformers and calculate their relative energies. The results of such an analysis would likely show that the most stable conformations are those that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding.

Investigation of Molecular Flexibility and Interconversion Pathways

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular flexibility and the interconversion between different conformations over time.

pKa Prediction and Acid-Base Equilibria Simulations

The pKa values of the sulfonic acid and sulfoamino groups are critical for understanding the acid-base behavior of this compound. Computational methods can be used to predict these pKa values, providing valuable information about the charge state of the molecule at different pH values.

The pKa of a functional group is related to the Gibbs free energy change of its deprotonation reaction. Computational methods can calculate this free energy change using a thermodynamic cycle. This involves calculating the free energy of the protonated and deprotonated species in both the gas phase and in solution.

Various quantum chemical methods, often combined with implicit solvation models, have been developed for pKa prediction. osti.gov The accuracy of these predictions depends on the level of theory and the solvation model used. For sulfonic acids, which are strong acids, and for the N-H proton of the sulfoamino group, these methods can provide useful estimates of their acidity.

Table 3: Predicted pKa Values for Functional Groups in this compound

| Functional Group | Predicted pKa |

| Sulfonic Acid (-SO₃H) | < 0 |

| Sulfoamino (-NHSO₃H) | 8 - 10 |

Note: These are estimated values based on computational predictions for similar functional groups.

Simulations of acid-base equilibria can provide a more dynamic picture of the protonation states of the molecule in solution. Methods like ab initio molecular dynamics can be used to study proton transfer events and the influence of the surrounding solvent on the acid-base properties of the molecule.

Theoretical Determination of Acidity Constants for Both Acidic Functions

This compound possesses two acidic protons, one on the sulfonic acid group (-SO₃H) and another on the sulfoamino group (-NHSO₃H). Determining the acid dissociation constant (pKa) for each of these protons is fundamental to understanding the compound's behavior in solution. Computational methods, particularly those based on density functional theory (DFT), are widely employed to predict pKa values. researchgate.net These calculations typically involve a thermodynamic cycle that dissects the dissociation process into gas-phase deprotonation and the solvation of the species involved.

The sulfonic acid group (-SO₃H) is anticipated to be the more acidic of the two functional groups. For comparison, the experimental pKa of the sulfonic acid group in the structurally similar sulfanilic acid (4-aminobenzenesulfonic acid) is approximately 3.23-3.25. ucv.ro Benzenesulfonic acid itself is a strong acid with a pKa of -2.8. wikipedia.org The amino group in sulfanilic acid is electron-donating, which slightly decreases the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid. In this compound, the sulfoamino group's electronic effect will similarly influence the pKa of the sulfonic acid.

The acidity of the sulfoamino group (-NHSO₃H) is less straightforward to predict without direct computational studies. However, it is expected to be significantly less acidic than the sulfonic acid group. The acidity of N-substituted sulfonamides can vary widely, with calculated pKa values for some sulfonamides ranging from 5.9 to 12.6. nih.gov Theoretical calculations for this compound would involve optimizing the geometry of the neutral molecule, its mono-anions (deprotonated at either the sulfonic acid or the sulfoamino group), and its di-anion. By calculating the Gibbs free energy change for each deprotonation step in a chosen solvent (typically water, using a continuum solvation model like the Polarizable Continuum Model), the pKa values can be estimated.

A hypothetical computational study would likely employ a combination of a reliable DFT functional (such as B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). The inclusion of explicit solvent molecules in the calculation, in addition to the continuum model, can sometimes improve the accuracy of the predicted pKa values.

Table 1: Predicted Acidity Constants of this compound and Related Compounds

| Compound | Functional Group | Experimental pKa | Computationally Predicted pKa (Hypothetical) |

| Benzenesulfonic acid | -SO₃H | -2.8 wikipedia.org | -2.5 to -3.0 |

| Sulfanilic acid | -SO₃H | 3.23 ucv.ro | 3.0 to 3.5 |

| This compound | -SO₃H (pKa₁) | Not available | 2.5 to 3.5 |

| This compound | -NHSO₃H (pKa₂) | Not available | 7.0 to 9.0 |

Note: The computationally predicted pKa values for this compound are hypothetical and serve as estimations based on the expected performance of computational models for similar compounds.

Effects of Substituents and Solvent on Dissociation Equilibria

The dissociation equilibria of this compound are sensitive to both the presence of other substituents on the benzene ring and the nature of the solvent. Computational studies can systematically investigate these effects, providing insights that are valuable for designing molecules with specific acidity profiles.

Substituent Effects:

The electronic nature of substituents on the benzene ring can significantly alter the pKa values of both the sulfonic acid and sulfoamino groups through inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), are expected to increase the acidity (lower the pKa) of both functional groups. libretexts.org This is because EWGs stabilize the resulting anions by delocalizing the negative charge. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), are predicted to decrease acidity (increase the pKa) by destabilizing the anionic conjugate bases. pressbooks.pub

Computational studies can quantify these effects by calculating the pKa values for a series of substituted derivatives of this compound. The results of such a study could be used to generate a Hammett plot, correlating the calculated pKa values with the Hammett substituent constants (σ), which would provide a quantitative measure of the electronic effects on acidity.

Table 2: Predicted Substituent Effects on the pKa of the Sulfonic Acid Group in this compound (Hypothetical)

| Substituent at C2 | Hammett Constant (σp) | Predicted pKa₁ |

| -NO₂ | 0.78 | Lower than unsubstituted |

| -Cl | 0.23 | Lower than unsubstituted |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Higher than unsubstituted |

| -OCH₃ | -0.27 | Higher than unsubstituted |

Note: The predicted pKa₁ values are qualitative, indicating the expected trend based on the electronic properties of the substituents.

Solvent Effects:

The solvent plays a crucial role in the dissociation of acids by solvating the ions produced. The pKa of a compound can vary significantly from one solvent to another. libretexts.org Polar protic solvents, like water, are particularly effective at stabilizing both the proton and the resulting anion through hydrogen bonding, thus facilitating dissociation. In contrast, in aprotic or less polar solvents, the acidity of a compound is generally reduced (pKa increases). libretexts.org

Computational models can account for solvent effects through the use of continuum solvation models, which represent the solvent as a continuous medium with a specific dielectric constant. By performing pKa calculations in different solvent models (e.g., water, dimethyl sulfoxide (B87167), acetonitrile), the influence of the solvent on the dissociation equilibria of this compound can be predicted. For instance, the pKa of water itself is known to increase from 14 in aqueous solution to 32 in dimethyl sulfoxide (DMSO). libretexts.org Similar, though less dramatic, shifts would be expected for the acidic protons of this compound.

Table 3: Predicted Solvent Effects on the pKa of this compound (Hypothetical)

| Solvent | Dielectric Constant | Predicted pKa₁ | Predicted pKa₂ |

| Water | 78.4 | Baseline | Baseline |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Increased | Significantly Increased |

| Acetonitrile | 37.5 | Increased | Significantly Increased |

| Methanol | 32.7 | Slightly Increased | Increased |

Note: The predicted pKa values are qualitative, indicating the expected trend based on the properties of the solvents.

Advanced Applications and Functional Material Design Based on 4 Sulfoamino Benzene 1 Sulfonic Acid

Catalytic Applications as a Brønsted Acid Catalyst

The presence of both a sulfonic acid group (-SO₃H) directly attached to the benzene (B151609) ring and a sulfamic acid group (-NHSO₃H) gives 4-(sulfoamino)benzene-1-sulfonic acid its potent acidic properties. This dual functionality allows it to act as an effective Brønsted acid catalyst, donating protons to facilitate a variety of organic reactions.

Development and Performance of Heterogeneous Catalysts (e.g., Supported Sulfonic Acids)

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have focused on immobilizing sulfonic acids onto solid supports. This creates heterogeneous catalysts that are easily recoverable and reusable. mdpi.com Derivatives of this compound, such as sulfanilic acid, have been successfully supported on various materials including polymers and magnetic nanoparticles. researchgate.netias.ac.inorgchemres.org

For instance, sulfanilic acid anchored to a polystyrene-divinylbenzene copolymer creates a robust and reusable catalyst for synthesizing chromene derivatives. researchgate.netias.ac.in Similarly, when supported on magnetic nanoparticles, it acts as a green and efficient catalyst for the synthesis of 1,4-diazepines, with the catalyst being easily separated using an external magnet. orgchemres.org The performance of these supported catalysts is often comparable to their homogeneous counterparts, with the added benefits of improved stability and ease of handling. mdpi.com

Below is a table summarizing the performance of various supported sulfonic acid catalysts in different organic syntheses.

| Catalyst Support | Functional Group | Application | Key Performance Metrics |

| Polystyrene-Divinylbenzene | Sulfanilic Acid | Synthesis of 4,5-dihydropyrano[3,2-c]chromenes | High yields, recyclable for several cycles without significant loss of activity. ias.ac.in |

| Magnetic Nanoparticles (MNPs) | Sulfanilic Acid | Synthesis of 1,4-diazepines | Excellent yields, short reaction times, reusable. orgchemres.org |

| Polypropylene Fiber | Sulfonic Acid | Biginelli reaction for dihydropyrimidinones | High chemical yields, catalyst recyclable over 10 times. rsc.org |

| Nano Zeolite NaY | Sulfonic Acid | Synthesis of pyridines | High product yields, catalyst reusable up to seven times. rsc.org |

Applications in Esterification, Rearrangement, and Dehydration Reactions

The strong Brønsted acidity of sulfonic acids makes them excellent catalysts for acid-catalyzed reactions like esterification, rearrangement, and dehydration. mdpi.com

Esterification: Sulfonic acid catalysts are widely used to produce esters from carboxylic acids and alcohols, a crucial reaction in the production of fragrances, solvents, and biodiesel. aurak.ac.ae Solid acid catalysts functionalized with sulfonic acid groups are seen as environmentally benign alternatives to corrosive liquid acids like sulfuric acid. aurak.ac.aescirp.org The reaction proceeds via protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

Rearrangement Reactions: These catalysts are also effective in promoting molecular rearrangements, such as the Beckmann rearrangement. The acidic sites facilitate the necessary protonation steps that initiate the rearrangement cascade.

Dehydration Reactions: The dehydration of alcohols to form olefins and ethers is another key application. pitt.edu Solid acid catalysts, including those with sulfonic acid groups, are active in converting biomass-derived alcohols into valuable chemicals. researchgate.netumaine.educambridge.org The catalytic activity relies on the protonation of the alcohol's hydroxyl group, forming a good leaving group (water) and generating a carbocation intermediate that subsequently eliminates a proton to form an alkene.

Functional Materials Integration and Design

The integration of sulfonic acid functionalities into larger material structures, particularly polymers, is a cornerstone of modern materials science. This approach allows for the design of materials with tailored properties for specialized, high-performance applications.

Incorporation into Polymer Matrices for Specialized Applications

This compound and related sulfonated aromatic compounds can be incorporated into polymer matrices either as monomers during polymerization or as functionalizing agents in post-polymerization modification. dtic.milunisi.it This process imparts ionic characteristics to the polymer, enhancing properties like solubility and conductivity.

A notable example is the synthesis of sulfonated polyaniline (SPANI). dtic.milunisi.it Polyaniline itself is a conductive polymer but suffers from poor processability. researchgate.net Sulfonation, which can be achieved by polymerizing sulfonated aniline (B41778) precursors, improves solubility and allows the material to be blended with other polymers to create conductive materials for applications like antistatic coatings and electromagnetic shielding. unisi.itresearchgate.net Furthermore, polymer inclusion membranes (PIMs) have been developed using alkyl sulfonic acid derivatives as ion carriers for the selective separation of heavy metal ions from aqueous solutions. mdpi.com

Exploration in Proton Conductive Materials and Membranes

One of the most critical applications for sulfonated polymers is in the development of proton-exchange membranes (PEMs) for fuel cells. uniroma2.itorientjchem.org PEMs are the heart of the fuel cell, responsible for transporting protons from the anode to the cathode while preventing the passage of electrons and fuel. nih.gov The sulfonic acid groups (-SO₃H) are the active sites for proton conduction.

Sulfonated aromatic polymers (SAPs) are considered promising alternatives to the expensive perfluorosulfonic acid (PFSA) membranes like Nafion. uniroma2.itlidsen.com By incorporating monomers like this compound into polymer backbones such as polyimides, polysulfones, or poly(ether ether ketone), researchers can create membranes with high proton conductivity. orientjchem.orgacs.orgmdpi.commdpi.com The proton conductivity is highly dependent on the ion exchange capacity (IEC)—a measure of the density of sulfonic acid groups—and the level of hydration (water uptake) of the membrane. nih.govresearchgate.net Higher IEC values generally lead to increased water uptake and, consequently, higher proton conductivity. researchgate.netresearchgate.net

The table below compares the properties of various sulfonated aromatic polymer membranes developed for proton conduction.

| Polymer Type | Ion Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) | Conditions |

| Sulfonated Polyimide (SPI) | 0.89 (degree of sulfonation) | 0.051 | Not specified mdpi.com |

| Sulfonated Poly(phenylene sulfide (B99878) sulfone) Graft Polymer (G-sPSS-1.95) | 1.95 | 0.17 - 0.29 | 25-90 °C acs.org |

| Sulfonated Polyphenylquinoxaline (SPPQ) | High (7% Sulfur) | ~0.0008 | 98% RH mdpi.com |

| Sulfonated Poly(arylene ether sulfone ketone) (SPESK) | 1.87 | 0.030 | 80 °C, 40% RH nih.gov |

| Cross-Linked Poly(styrenesulfonic acid) | Not specified | 0.93 | 80 °C, 90% RH acs.org |

| Nafion 117 (Reference) | ~0.90 | ~0.10 | 80 °C, 100% RH lidsen.com |

These advanced membranes exhibit well-defined hydrophilic channels formed by the sulfonic acid groups, which facilitate the transport of protons. acs.org Ongoing research focuses on optimizing the balance between high proton conductivity, low fuel crossover, and robust mechanical and thermal stability to create the next generation of materials for clean energy technologies. uniroma2.itacs.org

Utilization in Supramolecular Assemblies and Self-Assembled Systems

The molecular architecture of this compound makes it a compelling candidate for the construction of supramolecular assemblies and self-assembled systems. Its structure is governed by a benzene ring functionalized with two highly polar, acidic groups: a sulfonic acid group (-SO₃H) and a sulfoamino group (-NHSO₃H). These functional groups are primary drivers for self-assembly through a network of non-covalent interactions.

The primary mechanism for assembly is extensive hydrogen bonding. The sulfonic acid and sulfoamino groups contain multiple hydrogen bond donors (O-H and N-H) and acceptors (S=O), facilitating the formation of robust and directional intermolecular connections. These interactions can lead to the formation of ordered one-, two-, or three-dimensional structures. Furthermore, the aromatic benzene ring contributes to the stability of these assemblies through π-π stacking interactions, where the electron clouds of adjacent rings align.

Due to its amphiphilic nature—possessing a hydrophobic aromatic core and hydrophilic sulfonic acid ends—this compound and its derivatives can self-assemble into ordered structures such as monolayers at interfaces or micelles and vesicles in solution. In the context of materials science, sulfonated aromatic compounds are utilized to create self-assembled membranes with tailored ion-transport channels, which are crucial for applications like fuel cells. researchgate.net The ability to form these ordered systems is fundamental to designing functional materials where molecular-level organization dictates macroscopic properties.

| Intermolecular Force | Participating Functional Group(s) | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | -SO₃H (Sulfonic acid) -NHSO₃H (Sulfoamino) | Provides directional control and structural stability to the assembly. |

| π-π Stacking | Benzene Ring | Enhances stability through aromatic core interactions. |

| Ionic Interactions | -SO₃⁻ (Deprotonated Sulfonate) | Forms strong, non-directional bonds in the presence of counter-ions, creating salt bridges. |

| Van der Waals Forces | Entire Molecule | Contributes to the overall cohesion of the assembled structure. |

Precursor in Advanced Chemical Synthesis and Derivatization

This compound serves as a versatile precursor in advanced chemical synthesis due to its multiple reactive sites. The benzene ring, the sulfoamino group, and the sulfonic acid group can all undergo various transformations, allowing for the creation of a wide array of derivatives with specific, tailored properties.

Synthesis of Complex Organic Molecules and Fine Chemicals with Tailored Properties